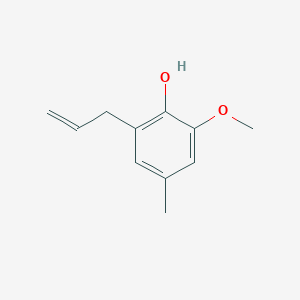

2-Methoxy-4-methyl-6-(prop-2-en-1-yl)phenol

Description

Contextualization within Substituted Phenolic Compound Research

Substituted phenolic compounds are a cornerstone of organic chemistry and materials science, with wide-ranging applications stemming from their antioxidant, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.netnih.gov These compounds, characterized by a hydroxyl group attached to an aromatic ring with various other functional groups, are integral to pharmaceuticals, food science, and polymer chemistry. nih.govresearchgate.net

2-Methoxy-4-methyl-6-(prop-2-en-1-yl)phenol is an isomer of several more extensively studied phenolic compounds. Its core structure is related to creosol (2-methoxy-4-methylphenol), a component of wood creosote, and eugenol (B1671780) (2-methoxy-4-(prop-2-en-1-yl)phenol), the primary constituent of clove oil. chemicalbook.comresearchgate.net The specific arrangement of the methoxy (B1213986), methyl, and allyl groups on the phenol (B47542) ring in this compound distinguishes it from its more famous relatives and theoretically imparts a unique set of physicochemical properties that remain largely unexplored. The subtle shifts in substituent positions can significantly influence a molecule's reactivity, biological activity, and potential applications.

Overview of Scholarly Research Trajectories for this compound

A comprehensive review of the scientific literature reveals a significant lack of dedicated research trajectories for this compound. Unlike its isomers, which have been the subject of numerous studies, this compound is seldom the primary focus of academic papers.

However, its synthesis has been documented in the context of creating libraries of related phenolic structures for broader screening purposes. For instance, synthetic routes may involve the Claisen rearrangement of an appropriate allyl ether precursor. Research into the synthesis of related di-substituted phenols, such as 2-methoxy-4,6-di(prop-1-enyl) phenol from eugenol, provides a methodological framework that could be applied to the targeted synthesis of this compound. researchgate.net

While direct studies on its biological or material properties are scarce, it is occasionally mentioned in patent literature concerning the development of novel chemical entities. nih.gov These fleeting appearances suggest a potential, yet undeveloped, interest in its utility. The majority of available data on this compound is computational, with databases like PubChem providing predicted physicochemical properties. nih.gov

Current Gaps and Future Perspectives in the Academic Understanding of this compound

The most significant gap in the academic understanding of this compound is the near-total absence of empirical data regarding its biological activity and material properties. The unique substitution pattern of the molecule warrants a systematic investigation into several key areas:

Antioxidant and Radical Scavenging Activity: While phenolic compounds are generally known for their antioxidant capabilities, the specific efficacy of this isomer has not been determined. Comparative studies with eugenol and creosol could elucidate the structure-activity relationships governed by the substituent placement.

Antimicrobial and Antifungal Properties: The allyl and phenolic moieties suggest potential antimicrobial activity. Research to screen this compound against a panel of pathogenic bacteria and fungi could uncover valuable applications.

Polymer Science: Phenolic compounds can serve as monomers or additives in polymer synthesis. mdpi.com The reactivity of the allyl group and the phenolic hydroxyl group in this compound could be exploited for the creation of novel polymers with unique thermal or mechanical properties.

Pharmacological Screening: A broader pharmacological evaluation could reveal unforeseen therapeutic potential. For instance, derivatives of similar phenolic structures have been investigated for their effects on various cellular targets, including in cancer research. jmb.or.kr

In essence, this compound represents a largely uncharted territory in chemical research. The current gaps in knowledge present a compelling case for future studies to fully characterize this compound and unlock its potential applications.

Compound Data

Below are tables detailing the available information for the chemical compounds mentioned in this article.

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChem nih.gov |

| Molecular Formula | C11H14O2 | PubChem nih.gov |

| Molecular Weight | 178.23 g/mol | PubChem nih.gov |

| CAS Number | 77879-82-4 | PubChem nih.gov |

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Synonym(s) |

|---|---|

| This compound | 6-Allyl-2-methoxy-4-methylphenol |

| Creosol | 2-Methoxy-4-methylphenol (B1669609) |

| Eugenol | 2-Methoxy-4-(prop-2-en-1-yl)phenol |

| Isoeugenol (B1672232) | (E)-2-methoxy-4-(prop-1-enyl)phenol |

| 2-methoxy-4,6-di(prop-1-enyl) phenol | Not applicable |

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-methyl-6-prop-2-enylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-4-5-9-6-8(2)7-10(13-3)11(9)12/h4,6-7,12H,1,5H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVOWVWZBDTZSEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC)O)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Advanced Isolation Methodologies for 2 Methoxy 4 Methyl 6 Prop 2 En 1 Yl Phenol

Distribution Across Biological Systems and Ecosystems

Direct evidence of the natural occurrence of 2-Methoxy-4-methyl-6-(prop-2-en-1-yl)phenol in specific biological systems is not extensively documented in scientific literature. However, based on the known distribution of its structural analogs, such as eugenol (B1671780) and creosol, it is plausible that this compound may be present as a minor constituent in the essential oils of various aromatic plants. These related compounds are commonly found in species from the Myrtaceae, Lamiaceae, and Lauraceae families. The biosynthesis of such phenolic compounds in plants often involves the shikimate pathway, leading to a diverse array of phenylpropanoids. The presence and concentration of these compounds can be influenced by genetic factors, environmental conditions, and the developmental stage of the plant.

Table 1: Natural Occurrence of Structurally Related Phenolic Compounds

| Compound | Plant Family | Plant Species (Common Name) |

| Eugenol | Myrtaceae | Syzygium aromaticum (Clove) |

| Lamiaceae | Ocimum basilicum (Basil) | |

| Lauraceae | Cinnamomum tamala (Indian Bay Leaf) | |

| Creosol | Fabaceae | Prosopis juliflora (Mesquite) |

| Pinaceae | Pinus spp. (Pine) | |

| Chavicol | Lamiaceae | Ocimum basilicum (Basil) |

| Piperaceae | Piper betle (Betel) |

Refined Chromatographic and Extraction Techniques for Purity Enhancement

The isolation of specific phenolic compounds from complex plant matrices necessitates the use of advanced and highly selective separation techniques. The following sections detail methodologies that are applicable for the purification of this compound.

Supercritical Fluid Extraction (SFE) is a green and efficient technique for the extraction of natural products. nih.govnih.gov Carbon dioxide is the most commonly used supercritical fluid due to its mild critical conditions, non-toxicity, and non-flammability. For the extraction of moderately polar phenolic compounds like this compound, the polarity of supercritical CO2 can be increased by the addition of a polar co-solvent, such as ethanol (B145695) or methanol. benthamopen.com

The optimization of SFE involves the careful control of several parameters to maximize the yield and selectivity of the extraction. These parameters include pressure, temperature, and the concentration of the co-solvent. mdpi.com Higher pressures generally increase the density and solvating power of the supercritical fluid, while temperature can have a more complex effect, influencing both the vapor pressure of the analyte and the density of the fluid. nih.gov A two-step SFE process can also be employed, where non-polar compounds are first extracted with pure CO2, followed by the extraction of more polar compounds using a co-solvent. rsc.org

Table 2: Optimized Supercritical Fluid Extraction Parameters for Phenolic Compounds

| Parameter | Range | Effect on Extraction |

| Pressure | 100 - 400 bar | Higher pressure generally increases yield. |

| Temperature | 40 - 80 °C | Can have a dual effect on yield and selectivity. |

| Co-solvent | Ethanol, Methanol | Increases the polarity of the supercritical fluid. |

| Co-solvent Conc. | 5 - 20% | Higher concentration enhances the extraction of polar compounds. |

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby eliminating irreversible adsorption of the sample. nih.gov This makes it particularly suitable for the separation of sensitive and complex mixtures of natural products. High-Speed Countercurrent Chromatography (HSCCC) and pH-zone-refining CCC are advanced forms of this technique that offer high resolution and efficiency. mdpi.comrsc.org

The successful application of CCC relies on the selection of an appropriate biphasic solvent system. For the separation of phenolic compounds, systems composed of hexane, ethyl acetate, methanol, and water in various ratios are commonly employed. nih.gov The partition coefficient (K) of the target compound in the chosen solvent system is a critical parameter that determines the success of the separation.

Table 3: Biphasic Solvent Systems for Countercurrent Chromatography of Phenolic Compounds

| Solvent System (v/v/v/v) | Target Compounds |

| n-hexane/ethyl acetate/methanol/water (1:5:1:5) | Flavonols |

| n-hexane/ethyl acetate/methanol/water (5:15:4:7) | Phenolic acids |

| Petroleum ether/acetonitrile (B52724)/acetone (4:3:1) | Volatile terpenes |

Preparative High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the final purification of target compounds to a high degree of purity. dergipark.org.trnveo.org

Preparative HPLC is widely used for the isolation of moderately polar to polar compounds. The choice of the stationary phase (e.g., C18, biphenyl) and the mobile phase composition is crucial for achieving optimal separation. nih.gov Gradient elution is often employed to effectively separate compounds with a wide range of polarities.

Preparative GC is the method of choice for the isolation of volatile and semi-volatile compounds, such as those found in essential oils. dergipark.org.trnveo.org The use of high-capacity columns and optimized temperature programs allows for the separation of complex mixtures. The separated compounds can be collected using cryogenic trapping systems.

Table 4: Preparative HPLC and GC Conditions for Phenolic Compound Isolation

| Technique | Stationary Phase | Mobile/Carrier Gas | Detection |

| Preparative HPLC | C18, Biphenyl | Acetonitrile/Water, Methanol/Water | UV/Vis, DAD |

| Preparative GC | DB-5, Wax | Helium, Hydrogen | FID, MS |

Non-Destructive Sampling and In Situ Detection Approaches

The analysis of plant volatiles without damaging the plant is crucial for studying dynamic processes such as plant-insect interactions and responses to environmental stress.

Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the non-destructive sampling and analysis of volatile organic compounds (VOCs) from the headspace of plants. nih.govnih.gov The choice of the SPME fiber coating is critical for the selective extraction of target analytes. researchgate.net

In recent years, there has been growing interest in the development of wearable sensors for the in-situ and real-time monitoring of plant VOC emissions. acs.orgnih.gov These sensors can be placed directly on the leaf surface and can provide continuous data on the physiological state of the plant. memslab.net

Table 5: Non-Destructive and In Situ Detection Techniques for Plant Volatiles

| Technique | Principle | Application |

| SPME-GC-MS | Adsorption of volatiles onto a coated fiber | Analysis of plant headspace VOCs |

| Wearable Sensors | Electrochemical or optical detection | Real-time monitoring of plant emissions |

| Raman Spectroscopy | Inelastic scattering of monochromatic light | Non-destructive chemical analysis of plant tissues mdpi.com |

Biosynthetic Pathways and Enzymatic Mechanisms of 2 Methoxy 4 Methyl 6 Prop 2 En 1 Yl Phenol

Precursor Identification and Metabolic Intermediates

The biosynthesis of 2-Methoxy-4-methyl-6-(prop-2-en-1-yl)phenol begins with the primary metabolite, L-phenylalanine, which is the universal precursor for the phenylpropanoid pathway. wikipedia.orgmdpi.com The initial steps of this pathway are shared among the biosynthesis of a wide range of compounds, including lignins, flavonoids, and various phenolic acids. bioone.orgnih.gov

The central phenylpropanoid pathway proceeds through the following key intermediates:

trans-Cinnamic acid: Formed from the deamination of L-phenylalanine. wikipedia.org

p-Coumaric acid: Produced by the hydroxylation of trans-cinnamic acid. oup.comresearchgate.net

p-Coumaroyl-CoA: The activated thioester of p-coumaric acid, a critical branch point in the pathway. proquest.comnih.gov

From p-coumaroyl-CoA, the pathway diverges towards various downstream products. For the biosynthesis of this compound, further modifications to the aromatic ring and the side chain are necessary. A key hypothetical intermediate in this specific pathway would be a C4-methylated phenylpropanoid precursor. The introduction of a methyl group at the C4 position of the aromatic ring is a distinctive feature of the target molecule. While O-methylation is common in phenylpropanoid metabolism, C-methylation is less so, but has been observed in other classes of plant secondary metabolites like flavonoids. wikipedia.org The timing of this C-methylation event is crucial and could potentially occur at the level of p-coumaric acid or a later intermediate.

Subsequent hydroxylation and methoxylation reactions would lead to further decorated intermediates, analogous to those seen in the biosynthesis of coniferyl alcohol, a key precursor for eugenol (B1671780). The prop-2-en-1-yl (allyl) side chain is then formed in the final steps of the pathway.

| Precursor/Intermediate | Role in the Pathway |

|---|---|

| L-Phenylalanine | Primary precursor from the shikimate pathway |

| trans-Cinnamic acid | First intermediate of the general phenylpropanoid pathway |

| p-Coumaric acid | Central intermediate, product of cinnamate (B1238496) hydroxylation |

| p-Coumaroyl-CoA | Activated intermediate, a key branch point |

| Hypothetical C4-methylated intermediate | Key intermediate leading to the specific target compound |

| Coniferyl alcohol analogue | Precursor for the formation of the allyl side chain |

Enzymology of Key Biosynthetic Steps

The biosynthesis of this compound is orchestrated by a series of specific enzymes that catalyze each step of the transformation from L-phenylalanine. These enzymes belong to well-known families involved in the general phenylpropanoid pathway, with the notable inclusion of a hypothetical C-methyltransferase.

The initial steps are catalyzed by a conserved set of enzymes:

Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by converting L-phenylalanine to trans-cinnamic acid and ammonia. wikipedia.orgmdpi.com

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates trans-cinnamic acid to yield p-coumaric acid. oup.comnih.govnih.gov

4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. proquest.comnih.gov

Following the formation of p-coumaroyl-CoA, the pathway becomes more specialized.

Methyltransferase Activity in 2-Methoxy and 4-Methyl Group Formation

A key distinguishing feature in the biosynthesis of the target compound is the presence of a methyl group at the C4 position of the phenyl ring. This necessitates the action of a C-methyltransferase . While not widely characterized for simple phenylpropanoids, C-methyltransferases are known to be involved in the biosynthesis of other plant secondary metabolites, such as C-methylated flavonoids. wikipedia.org It is hypothesized that a specific C-methyltransferase utilizes a precursor like p-coumaric acid and S-adenosyl-L-methionine (SAM) as the methyl donor to form a C4-methylated intermediate.

The methoxy (B1213986) group at the C2 position is introduced by an O-methyltransferase (OMT) . These enzymes are common in the phenylpropanoid pathway and also use SAM as the methyl donor. nih.gov The O-methylation likely occurs after the hydroxylation of the aromatic ring at the C3 position, on an intermediate analogous to caffeic acid or 5-hydroxyferulic acid.

Prenyltransferase or Allyl-Synthase Enzymes in Side Chain Elaboration

The formation of the prop-2-en-1-yl (allyl) side chain is a critical step in the biosynthesis of this compound. This transformation is analogous to the formation of eugenol from coniferyl alcohol. The process is thought to involve a two-step reduction of the CoA-ester side chain.

Cinnamoyl-CoA Reductase (CCR): This enzyme catalyzes the reduction of the activated carboxyl group of a cinnamoyl-CoA ester (such as a C4-methylated analogue of feruloyl-CoA) to the corresponding aldehyde. wikipedia.orgpnas.orgnih.gov

Cinnamyl Alcohol Dehydrogenase (CAD): The resulting aldehyde is then further reduced by a CAD to the corresponding alcohol, a monolignol analogue. nih.gov

Finally, an allylphenol synthase (or a similar enzyme with eugenol synthase-like activity) would catalyze the conversion of this monolignol analogue to the final product, this compound.

Hydroxylase and Phenylpropane Pathway Interconnections

The biosynthesis of this compound is deeply interconnected with the broader phenylpropanoid pathway, particularly the branch leading to monolignols. The hydroxylation patterns on the aromatic ring are established by specific hydroxylases, which are typically cytochrome P450 monooxygenases.

Following the initial hydroxylation at the C4 position by C4H, a subsequent hydroxylation at the C3 position is necessary. This step is likely catalyzed by p-coumarate 3-hydroxylase (C3H) , acting on a p-coumaric acid derivative. This creates the ortho-dihydroxyphenyl (catechol) structure that is a substrate for subsequent O-methylation.

| Enzyme | Abbreviation | Function |

|---|---|---|

| Phenylalanine Ammonia-Lyase | PAL | Deamination of L-phenylalanine to trans-cinnamic acid |

| Cinnamate 4-Hydroxylase | C4H | Hydroxylation of trans-cinnamic acid to p-coumaric acid |

| 4-Coumarate-CoA Ligase | 4CL | Activation of p-coumaric acid to p-coumaroyl-CoA |

| C-methyltransferase (hypothetical) | CMT | Methylation of the C4 position of the aromatic ring |

| p-Coumarate 3-Hydroxylase | C3H | Hydroxylation of a p-coumarate derivative at the C3 position |

| O-methyltransferase | OMT | Methylation of the C3-hydroxyl group to form a methoxy group |

| Cinnamoyl-CoA Reductase | CCR | Reduction of the cinnamoyl-CoA ester to a cinnamaldehyde (B126680) |

| Cinnamyl Alcohol Dehydrogenase | CAD | Reduction of the cinnamaldehyde to a cinnamyl alcohol |

| Allylphenol Synthase (hypothetical) | APS | Formation of the allyl side chain |

Genetic Regulation and Expression of Biosynthetic Genes

The biosynthesis of phenylpropanoids is tightly regulated at the genetic level, ensuring that the production of these compounds is coordinated with the developmental stage of the plant and in response to environmental cues. The genes encoding the biosynthetic enzymes for this compound are expected to be under the control of a complex regulatory network of transcription factors.

Key families of transcription factors known to regulate the phenylpropanoid pathway include:

MYB (myeloblastosis) transcription factors: These are major regulators of the phenylpropanoid pathway. Different MYB proteins can act as activators or repressors of specific branches of the pathway. nih.gov

bHLH (basic helix-loop-helix) transcription factors: These often work in concert with MYB proteins to regulate the expression of biosynthetic genes.

WRKY transcription factors: These are typically involved in the regulation of defense-related genes, and since many phenylpropanoids have roles in plant defense, WRKYs can also modulate their biosynthesis.

The expression of the genes involved in the biosynthesis of this compound is likely to be tissue-specific and inducible by various stimuli such as pathogen attack, UV radiation, and wounding. The promoters of these genes would contain specific cis-regulatory elements that are recognized by the aforementioned transcription factors, allowing for a coordinated transcriptional response.

Metabolic Engineering Strategies for Enhanced Bioproduction

The production of this compound in its native plant sources may be low. Metabolic engineering offers a promising avenue for enhancing its bioproduction, either in the native plant or in a heterologous host such as yeast or bacteria (e.g., Escherichia coli). nih.govnih.gov

Several strategies could be employed for this purpose:

Overexpression of key biosynthetic genes: Increasing the expression levels of rate-limiting enzymes in the pathway, such as the hypothetical C-methyltransferase or the allylphenol synthase, could significantly boost the production of the target compound.

Downregulation of competing pathways: The precursor p-coumaroyl-CoA is a branch point for several pathways, including the biosynthesis of flavonoids and lignin (B12514952). By downregulating the key enzymes of these competing pathways (e.g., using RNAi or CRISPR-Cas9), more metabolic flux can be channeled towards the production of this compound.

Heterologous expression of the entire pathway: The genes encoding the complete biosynthetic pathway could be isolated and expressed in a microbial host like E. coli or Saccharomyces cerevisiae. This would allow for large-scale production in bioreactors under controlled conditions.

Enzyme engineering: The catalytic efficiency and substrate specificity of the enzymes in the pathway could be improved through protein engineering techniques. For instance, an existing O-methyltransferase could be engineered to function as a C-methyltransferase, or an existing allylphenol synthase could be modified to have a higher affinity for the specific C4-methylated substrate.

| Metabolic Engineering Strategy | Description |

|---|---|

| Gene Overexpression | Increasing the expression of one or more key enzymes in the pathway. |

| Pathway Downregulation | Suppressing the expression of enzymes in competing metabolic pathways. |

| Heterologous Production | Transferring the entire biosynthetic pathway to a microbial host. |

| Enzyme Engineering | Modifying the properties of biosynthetic enzymes for improved performance. |

Synthetic Methodologies and Chemical Transformations of 2 Methoxy 4 Methyl 6 Prop 2 En 1 Yl Phenol

Total Synthesis Approaches to 2-Methoxy-4-methyl-6-(prop-2-en-1-yl)phenol

The total synthesis of this compound, a substituted allylphenol, can be achieved through strategic functionalization of a simpler phenolic precursor. The most logical and widely employed approach involves the ortho-allylation of 2-methoxy-4-methylphenol (B1669609) (creosol).

A retrosynthetic analysis of the target molecule reveals a clear pathway for its construction. The primary disconnection breaks the carbon-carbon bond between the aromatic ring and the allyl side chain. This leads back to a key intermediate, 2-methoxy-4-methylphenol (creosol), and an allyl halide. This strategy is predicated on the Claisen rearrangement, a powerful pericyclic reaction for forming ortho-allyl phenols.

The proposed retrosynthetic route is as follows:

C-C Bond Disconnection: The allyl group at the C6 position is disconnected, suggesting a Claisen rearrangement of an allyl aryl ether precursor.

C-O Bond Disconnection: The ether linkage of the precursor, 1-(allyloxy)-2-methoxy-4-methylbenzene, is disconnected, leading back to the starting materials: 2-methoxy-4-methylphenol and an allyl halide (e.g., allyl bromide).

This approach is synthetically advantageous as it utilizes readily available starting materials and employs a reliable and high-yielding rearrangement reaction to control the regioselectivity of the allylation.

The synthesis begins with 2-methoxy-4-methylphenol (creosol), a commercially available substituted phenol (B47542). The core of the strategy is the selective introduction of the allyl group at the ortho position relative to the hydroxyl group. Direct Friedel-Crafts allylation of phenols is often problematic, leading to mixtures of ortho and para isomers and potential O-allylation. Therefore, a two-step sequence involving O-allylation followed by a thermal rearrangement is the preferred method.

The key intermediate, 2-methoxy-4-methylphenol, can itself be prepared through various methods, such as the methylation of homopyrocatechin or the hydrogenation of vanillin (B372448). chemicalbook.com

The controlled, regioselective introduction of the allyl side chain is accomplished via a two-step process:

O-Allylation (Williamson Ether Synthesis): The phenolic hydroxyl group of 2-methoxy-4-methylphenol is first deprotonated with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form the corresponding phenoxide. This nucleophilic phenoxide then undergoes a Williamson ether synthesis by reacting with an allyl halide, typically allyl bromide, to yield the allyl ether intermediate, 1-(allyloxy)-2-methoxy-4-methylbenzene. This reaction is generally efficient and high-yielding.

Claisen Rearrangement: The allyl ether intermediate is then subjected to thermal rearrangement. The Claisen rearrangement is a nih.govnih.gov-sigmatropic rearrangement that exclusively forms the ortho-substituted product, this compound. researchgate.net The reaction proceeds through a concerted, cyclic transition state. Since the para position is blocked by a methyl group in the starting material, the rearrangement directs the allyl group solely to the available ortho position. This thermal process provides excellent control over the final product's regiochemistry. researchgate.net

Table 1: Synthetic Route to this compound

| Step | Reaction | Starting Material | Reagents | Product | Typical Conditions |

|---|---|---|---|---|---|

| 1 | O-Allylation | 2-Methoxy-4-methylphenol | Allyl bromide, K₂CO₃ | 1-(Allyloxy)-2-methoxy-4-methylbenzene | Acetone, Reflux |

| 2 | Claisen Rearrangement | 1-(Allyloxy)-2-methoxy-4-methylbenzene | Heat | This compound | High temperature (e.g., 180-220 °C), neat or in a high-boiling solvent |

Derivatization and Analog Synthesis from this compound

The structure of this compound features two primary reactive sites: the phenolic hydroxyl group and the terminal double bond of the allyl group. These sites allow for a wide range of chemical modifications to produce a library of derivatives and analogs. The reactivity of these functional groups is well-established and analogous to that of the closely related natural product, eugenol (B1671780). nih.govresearchgate.net

The acidic proton of the phenolic hydroxyl group can be readily removed, and the resulting phenoxide can act as a nucleophile in various reactions, primarily etherification and esterification. iomcworld.com

Etherification: Alkylation or arylation of the hydroxyl group can be achieved by reacting the compound with alkyl or aryl halides in the presence of a base. For example, reaction with propargyl bromide yields the corresponding propargyl ether, a useful intermediate for click chemistry reactions. nih.govrsc.org Methylation with reagents like dimethyl sulfate (B86663) or methyl iodide would yield 1,2-dimethoxy-4-methyl-6-(prop-2-en-1-yl)benzene.

Esterification: The hydroxyl group can be acylated using acid chlorides or anhydrides under basic conditions to form various ester derivatives. nih.govresearchgate.net These modifications can significantly alter the molecule's physical and biological properties. It has been noted in studies on analogous compounds like eugenol that esterification of the phenolic hydroxyl group often leads to a significant reduction in antioxidant activity, highlighting the crucial role of the free hydroxyl group in radical scavenging. nih.govresearchgate.net

Table 2: Examples of Phenolic Hydroxyl Group Modifications

| Reaction Type | Reagents | Product Class |

|---|---|---|

| Etherification (Alkylation) | Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Alkyl Aryl Ether |

| Etherification (Propargylation) | Propargyl Bromide, Base (e.g., K₂CO₃) | Propargyl Aryl Ether |

| Esterification (Acetylation) | Acetic Anhydride, Base (e.g., Pyridine) | Aryl Acetate |

| Esterification (Benzoylation) | Benzoyl Chloride, Base (e.g., Pyridine) | Aryl Benzoate |

The terminal double bond of the allyl group is susceptible to a variety of addition reactions characteristic of alkenes.

Epoxidation: The alkene can be converted to an epoxide using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). nih.govresearchgate.net This reaction introduces a reactive three-membered oxirane ring, which can be opened by various nucleophiles to generate a diverse range of 1,2-difunctionalized derivatives.

Hydrogenation: Catalytic hydrogenation of the double bond, typically using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst, reduces the allyl group to a propyl group. core.ac.uk This transformation yields 2-Methoxy-4-methyl-6-propylphenol, a saturated analog. This reaction is often used to improve the stability of the molecule by removing the reactive double bond.

Diels-Alder Reaction: The allyl group can function as a dienophile in a [4+2] cycloaddition reaction with a conjugated diene. wikipedia.orgorganic-chemistry.org This reaction forms a six-membered ring, providing a powerful method for constructing complex cyclic structures. The reactivity of the allyl group as a dienophile can be enhanced by the presence of electron-withdrawing groups, though the reaction can proceed with simple alkenes under thermal conditions. organic-chemistry.org This represents a potential, albeit less commonly explored, pathway for the elaboration of the allyl side chain.

Table 3: Examples of Alkene Moiety Reactions

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Epoxidation | m-CPBA | Epoxide (Oxirane) |

| Hydrogenation | H₂, Pd/C | Propyl group |

| Diels-Alder Cycloaddition | Conjugated Diene (e.g., 1,3-Butadiene), Heat | Cyclohexene derivative |

Compound Index

Substitutions on the Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating effects of the hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and methyl (-CH₃) groups. The hydroxyl group is a strongly activating, ortho-, para-directing substituent, while the methoxy group is also strongly activating and ortho-, para-directing. libretexts.org The methyl group is a weakly activating, ortho-, para-directing group. The positions ortho and para to the strongly activating hydroxyl group are the most nucleophilic and therefore the most likely sites for electrophilic attack.

Given the existing substitution pattern, the available positions on the aromatic ring are at C3 and C5. The position para to the hydroxyl group is occupied by the methyl group, and one ortho position is occupied by the allyl group. Therefore, electrophilic substitution is expected to occur primarily at the remaining ortho position (C5) to the hydroxyl group.

Common electrophilic aromatic substitution reactions that could be applied to this molecule include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen atom (e.g., -Cl, -Br) using reagents like Cl₂ or Br₂ with a Lewis acid catalyst.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

The specific conditions for these reactions would need to be carefully controlled to avoid side reactions involving the allyl group, such as addition or polymerization.

Interactive Table: Expected Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 2-Methoxy-4-methyl-5-nitro-6-(prop-2-en-1-yl)phenol |

| Bromination | Br₂, FeBr₃ | 5-Bromo-2-methoxy-4-methyl-6-(prop-2-en-1-yl)phenol |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 5-Acetyl-2-methoxy-4-methyl-6-(prop-2-en-1-yl)phenol |

Mechanistic Insights into Reactivity and Selectivity

The reactivity and selectivity of this compound are dictated by the electronic properties of its substituents. The hydroxyl and methoxy groups are strong resonance electron-donating groups, significantly increasing the electron density of the aromatic ring, particularly at the ortho and para positions. The methyl group also contributes to this activation through a weaker inductive effect. libretexts.org

The directing effects of the substituents can be understood by examining the stability of the carbocation intermediates (arenium ions) formed during electrophilic attack. When an electrophile attacks at the positions ortho or para to the hydroxyl or methoxy group, the positive charge in the resulting arenium ion can be delocalized onto the oxygen atom through resonance, leading to a more stable intermediate. This stabilization is not possible for meta attack.

In the case of this compound, the directing effects of the hydroxyl, methoxy, and methyl groups reinforce each other to direct incoming electrophiles to the C5 position.

The allyl group can also influence reactivity. Under certain conditions, particularly with strong acids or catalysts, the allyl group can undergo a Claisen rearrangement, where it migrates from the oxygen (if it were an allyl ether) to a carbon atom on the ring. researchgate.net However, in this case, the allyl group is already on the carbon, but its double bond can still participate in reactions. For instance, it can be isomerized to a propenyl group, or it can undergo addition reactions.

The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide ion. This phenoxide is an even more powerful activating group than the hydroxyl group, further enhancing the rate of electrophilic substitution.

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. For the synthesis of substituted phenols like this compound and its derivatives, several green approaches can be considered.

One key aspect is the use of renewable starting materials. This compound is structurally related to eugenol, a natural product found in clove oil. Syntheses starting from eugenol or other bio-based phenols would be a greener alternative to petroleum-based feedstocks. usu.ac.id

The use of greener solvents and catalysts is another important consideration. Water is an ideal green solvent, and syntheses that can be performed in aqueous media are highly desirable. researchgate.net For example, the synthesis of Schiff bases from vanillin (a related phenolic aldehyde) has been successfully carried out in water. researchgate.netatlantis-press.com

Catalysis plays a crucial role in green chemistry by enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions. The use of solid acid catalysts, for instance, can replace corrosive and difficult-to-handle liquid acids like sulfuric acid in electrophilic substitution reactions. These solid catalysts can often be recovered and reused, reducing waste.

Furthermore, reaction conditions can be optimized to be more energy-efficient. This could involve using microwave irradiation to accelerate reaction rates, often leading to shorter reaction times and higher yields compared to conventional heating.

Table: Comparison of Traditional vs. Green Synthetic Approaches

| Synthetic Step | Traditional Approach | Green Chemistry Approach |

| Starting Materials | Petroleum-based phenols | Bio-based phenols (e.g., from lignin (B12514952), eugenol) usu.ac.idmdpi.com |

| Solvents | Volatile organic compounds (VOCs) | Water, supercritical CO₂, ionic liquids researchgate.net |

| Catalysts | Stoichiometric amounts of Lewis acids, mineral acids | Recyclable solid acids, biocatalysts |

| Reaction Conditions | High temperatures, long reaction times | Microwave-assisted synthesis, solvent-free reactions |

| Waste Generation | Significant amounts of byproducts and waste | High atom economy reactions, minimization of waste |

By incorporating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally friendly.

Mechanistic Investigations of Biological Interactions of 2 Methoxy 4 Methyl 6 Prop 2 En 1 Yl Phenol

Molecular Targets and Receptor Binding Profiling

No publicly available data from research studies could be identified that specifically details the molecular targets or receptor binding profile of 2-Methoxy-4-methyl-6-(prop-2-en-1-yl)phenol.

Enzyme Inhibition and Activation Studies

There are no specific studies in the available scientific literature that investigate the inhibitory or activating effects of this compound on anti-inflammatory or antioxidant enzymes.

Ligand-Receptor Interaction Dynamics

Information regarding the dynamics of interaction between this compound and any biological receptors is not available in published research.

Protein-Compound Binding Affinity and Specificity

There is no available data on the binding affinity and specificity of this compound to any protein targets.

Cellular Pathway Modulation and Signal Transduction

No research could be found that details the impact of this compound on cellular pathways or signal transduction.

Impact on Gene Expression and Protein Synthesis

The effects of this compound on gene expression and protein synthesis have not been documented in the scientific literature.

Regulation of Cellular Signaling Cascades

There is no information available on how this compound may regulate cellular signaling cascades such as MAPK or NF-κB.

Mitochondrial Function and Bioenergetics

The direct effects of this compound on mitochondrial function and cellular bioenergetics are not extensively detailed in current scientific literature. However, research on structurally related compounds and models of mitochondrial dysfunction provide context for potential mechanisms. For instance, in models of Parkinson's disease, the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is known to cross the blood-brain barrier and convert into its toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+). nih.gov This metabolite accumulates in mitochondria, leading to oxidative damage and subsequent apoptotic or necrotic cell death. nih.gov Studies on (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP), a related methoxyphenol derivative, have shown it can protect against MPTP-induced dopaminergic neurodegeneration, suggesting a potential role in mitigating mitochondrial dysfunction. nih.gov Other research has shown that certain bioactive proteins can induce cell death through the intrinsic apoptotic pathway by causing mitochondrial membrane permeabilization, a critical event in cellular bioenergetics. mdpi.com

In Vitro Pharmacological Activity Profiling

Phenolic compounds, including methoxyphenol derivatives, are recognized for their antioxidant properties, which are largely attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The antioxidant capacity of these compounds can be quantified using various assays.

The radical-scavenging activities of natural and synthetic methoxyphenols have been investigated using methods such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. nih.gov In this assay, the antioxidant's ability to reduce the stable DPPH radical is measured by a decrease in absorbance at 517 nm. nih.gov The activity is often expressed as the EC20 or EC50 value, which is the concentration of the antioxidant required to decrease the initial DPPH concentration by 20% or 50%, respectively. nih.govatlantis-press.com For example, a synthesized Schiff base derivative, 2-methoxy-4-((4-methoxyphenilimino)methyl)phenol, demonstrated potent antioxidant activity with an EC50 value of 10.46 ppm in a DPPH assay. atlantis-press.comresearchgate.net The mechanism involves the donation of a hydrogen atom from the phenolic group to the radical, which is then stabilized by the resonance of the compound's conjugated structure. researchgate.net

Studies on 2-methoxy-4-vinylphenol (B128420), a compound found in red cabbage extracts, also confirm its antioxidant potential through DPPH and ABTS radical scavenging assays. mdpi.com The presence of hydroxyl groups in phenolic compounds is crucial for these activities, as they can contribute both hydrogen and electrons. mdpi.com The hydrophilic oxygen radical absorbance capacity (H-ORAC) method is another technique used to evaluate the antioxidant capacity of phenols against peroxyl radicals. researchgate.net

Table 1: Antioxidant Activity of Related Methoxyphenol Compounds

| Compound | Assay | Result | Source |

|---|---|---|---|

| 2-methoxy-4-((4-methoxyphenilimino)methyl)phenol | DPPH | EC50: 10.46 ppm | atlantis-press.comresearchgate.net |

| Red Cabbage Chloroform (B151607) Extract (contains 2-methoxy-4-vinylphenol) | DPPH | High Scavenging Activity | mdpi.com |

Methoxyphenol derivatives have been shown to intervene in key anti-inflammatory pathways. A prominent mechanism involves the modulation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. The related compound 2-methoxy-4-vinylphenol (2M4VP) has been shown to reduce the production of lipopolysaccharide (LPS)-induced nitric oxide (NO) and inducible nitric oxidase synthase (iNOS). nih.govresearchgate.net This effect is mediated by the activation of the Nrf2/antioxidant response element (ARE) pathway, which enhances the expression of the anti-inflammatory enzyme heme oxygenase-1 (HO-1). nih.govresearchgate.net Specifically, 2M4VP induces the degradation of Kelch-like ECH-associated protein 1 (Keap1), promoting the translocation of Nrf2 to the nucleus and subsequent HO-1 transcription. nih.govresearchgate.net

Other related compounds, such as (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), exhibit anti-inflammatory effects through different pathways. MMPP has been found to inhibit phorbol-12-myristate (B1219216) 13-acetate (PMA)-induced inflammatory responses in human monocytic THP-1 cells by targeting the protein kinase Cδ (PKCδ), JNK, and activator protein-1 (AP-1) signaling cascade. nih.gov In colorectal cancer models, MMPP suppresses tumor growth by inhibiting IkappaB kinase β (IKKβ), a key component in the NF-κB signaling pathway. nih.gov This inhibition prevents the phosphorylation of IκBα and the nuclear translocation of p50 and p65, which are crucial for the inflammatory response. nih.gov Furthermore, MMPP has been shown to alleviate inflammatory responses in liver sepsis by inhibiting the phosphorylation of signal transducer and activator of transcription 3 (STAT3). nih.gov

The antimicrobial and antifungal properties of methoxyphenol compounds have been documented against a range of foodborne pathogens and spoilage bacteria. nih.gov 2-methoxy-4-vinylphenol, identified in red cabbage extracts, demonstrates strong antibacterial activity. mdpi.comnih.gov In silico molecular docking studies suggest that this compound interacts with high affinity with bacterial cell wall components, specifically the lipoprotein LpxC, which is essential for the survival of Gram-negative bacteria. mdpi.comnih.gov This interaction is believed to be a key part of its antimicrobial efficacy.

A study evaluating various red cabbage extracts found that a chloroform extract containing 2-methoxy-4-vinylphenol exhibited the highest zone of inhibition against Staphylococcus aureus and Escherichia coli. nih.gov However, while effective against bacteria, the tested compounds were not effective against the studied fungal strains. mdpi.com

In contrast, other research focusing on 2-allylphenol (B1664045) derivatives has highlighted significant antifungal activity, particularly against the phytopathogenic fungus Botrytis cinerea. mdpi.com These studies indicate that modifying the chemical structure, such as replacing the hydroxyl group with a methoxy (B1213986) group, can dramatically increase antifungal efficacy, reducing the IC50 value from 68.0 µg/mL for 2-allylphenol to 2.00 µg/mL for its methoxy derivative. mdpi.com The proposed mechanism of action is the inhibition of fungal respiration. mdpi.com

Table 2: Antimicrobial and Antifungal Activity of Related Methoxyphenol Compounds

| Compound/Extract | Target Organism | Method | Finding | Source |

|---|---|---|---|---|

| Red Cabbage Chloroform Extract (contains 2-methoxy-4-vinylphenol) | Staphylococcus aureus | Disc Diffusion | Zone of Inhibition: 14.00 mm | nih.gov |

| Red Cabbage Chloroform Extract (contains 2-methoxy-4-vinylphenol) | Escherichia coli | Disc Diffusion | Zone of Inhibition: 13.00 mm | nih.gov |

| 2-allyl-methoxyphenol | Botrytis cinerea | Mycelial Growth Inhibition | IC50: 2.00 µg/mL | mdpi.com |

The effects of methoxyphenol derivatives on cell viability are context-dependent, exhibiting both cytotoxic effects against cancer cells and, in some cases, a lack of cytotoxicity in others. The compound (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) has demonstrated significant cytotoxic and anti-cancer effects in various cell lines. In breast cancer, MMPP reduced cell viability in a dose-dependent manner in MCF7, MDA-MB-231, and MDA-MB-468 cell lines. nih.gov It also inhibited the growth of HCT116 and SW480 colon cancer cells, while showing little toxicity to normal colon epithelial cells (CCD-18Co). nih.gov

The mechanism of cytotoxicity often involves the induction of apoptosis. MMPP was shown to trigger apoptosis in colon cancer cells by regulating the death receptor (DR)/caspase signaling pathway, leading to increased expression of cleaved caspase-3 and cleaved caspase-8. nih.gov In HeLa cervical cancer cells, MMPP also induced apoptosis, primarily through the extrinsic pathway, by significantly increasing the expression of the death receptors DR5 and FAS. researchgate.net

Conversely, a study using an extract containing 2-methoxy-4-vinylphenol showed no cytotoxic effect in the MCF-7 breast cancer cell line, suggesting a degree of selectivity and differential activity among related compounds. mdpi.com

Table 3: Cytotoxic Effects of (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) on Cancer Cell Lines

| Cell Line | Cancer Type | Result (IC50) | Source |

|---|---|---|---|

| HCT116 | Colon Cancer | 12.00 µg/mL | nih.gov |

| SW480 | Colon Cancer | 10.30 µg/mL | nih.gov |

| MCF7 | Breast Cancer | 63.13 µg/mL | nih.gov |

| MDA-MB-231 | Breast Cancer | 59.43 µg/mL | nih.gov |

In Vivo Models for Efficacy and Mechanistic Elucidation (non-human, non-clinical)

Non-human, non-clinical in vivo models have been instrumental in elucidating the efficacy and mechanisms of action of methoxyphenol derivatives. Studies using the compound (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) have demonstrated significant therapeutic potential in various animal models.

In a mouse model of liver sepsis induced by lipopolysaccharide (LPS), treatment with MMPP prevented sepsis-related mortality and reduced levels of liver injury markers, including alanine (B10760859) transaminase and aspartate transaminase. nih.gov This protective effect was linked to the inhibition of STAT3 phosphorylation. nih.gov

In oncology research, the anti-cancer effects of MMPP were evaluated in a colon xenograft mouse model. The results showed that MMPP suppressed tumor growth in a dose-dependent manner. nih.gov Analysis of the tumor tissues confirmed that the mechanism involved the induction of apoptosis and the suppression of NF-κB activity, as evidenced by decreased phosphorylation of IKKβ and IκBα. nih.gov

Furthermore, in a mouse model of Parkinson's disease, MMPP was shown to protect against neurodegeneration induced by MPTP, preventing dopaminergic cell loss and ameliorating behavioral impairments. nih.gov The neuroprotective effects were attributed to the inhibition of the STAT3 pathway. nih.gov

The antimicrobial efficacy of extracts containing 2-methoxy-4-vinylphenol was confirmed in vivo using the nematode Caenorhabditis elegans as a model organism. mdpi.comnih.gov This model helped to validate the potential of the compound as an effective antimicrobial agent. mdpi.comnih.gov

Pre-clinical Animal Models for Disease Modulation

There is no available information from preclinical animal studies investigating the therapeutic or modulatory effects of this compound in any disease models.

Pharmacodynamic Endpoints and Biomarker Analysis

No studies have been published detailing the pharmacodynamic endpoints or the analysis of biomarkers following the administration of this compound in in vivo or in vitro models.

Tissue Distribution and Metabolic Fate in Model Organisms

Information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound is not available in the current scientific literature. There are no published studies on its tissue distribution or metabolic fate in any model organisms.

Structure Activity Relationship Sar Studies and Computational Approaches for 2 Methoxy 4 Methyl 6 Prop 2 En 1 Yl Phenol Analogs

Systematic Structural Modifications and Their Biological Implications

Systematic structural modification of the 2-methoxy-4-methyl-6-(prop-2-en-1-yl)phenol scaffold, which is closely related to eugenol (B1671780), has been a key strategy to elucidate the pharmacophoric features essential for its biological activities, particularly its antioxidant and enzyme inhibitory effects. Research has focused on modifying the phenolic hydroxyl group, the methoxy (B1213986) group, and the allyl side chain.

The phenolic hydroxyl (-OH) group is a critical determinant of antioxidant activity. Its ability to donate a hydrogen atom is central to scavenging free radicals. Studies on related eugenol analogs have shown that modifications at this position, such as esterification, lead to a significant decrease in antioxidant capacity researchgate.net. This highlights the indispensable role of the free hydroxyl group for radical scavenging.

The methoxy (-OCH3) group ortho to the hydroxyl group also plays a role in modulating activity. Its electron-donating nature can influence the bond dissociation enthalpy of the O-H bond, thereby affecting antioxidant potential.

Modifications of the allyl side chain have yielded varied results. Shifting the position of the double bond from the terminal (prop-2-en-1-yl) to a conjugated (prop-1-en-1-yl) position, as seen in the transition from eugenol to isoeugenol (B1672232), has been shown to impact biological activity. For instance, isoeugenol demonstrated higher radical scavenging activity than some other eugenol derivatives in certain assays researchgate.net. Further modifications, such as the introduction of additional substituents on the aromatic ring, have also been explored. For example, the synthesis of 2-methoxy-4,6-di(prop-1-enyl) phenol (B47542), a derivative with an additional prop-1-enyl group, was investigated for its antioxidant properties researchgate.net.

Schiff base derivatives have also been synthesized from related scaffolds, such as vanillin (B372448) (which shares the 2-methoxy-phenol core), to explore new biological activities atlantis-press.comresearchgate.net. These modifications introduce an imine (-C=N-) group, which can significantly alter the electronic and steric properties of the molecule, leading to different biological profiles.

The table below summarizes key structural modifications on the closely related eugenol scaffold and their observed biological implications.

| Modification Site | Specific Modification | Biological Implication | Reference |

| Phenolic Hydroxyl Group | Esterification | Significant reduction in antioxidant activity | researchgate.net |

| Allyl Group | Isomerization to prop-1-enyl (Isoeugenol) | Enhanced DPPH and ABTS radical scavenging activity | researchgate.net |

| Aromatic Ring | Introduction of a second prop-1-enyl group | Potential for increased antioxidant activity | researchgate.net |

| Phenolic Hydroxyl Group | Formation of Schiff base derivatives (from vanillin) | Creation of compounds with potent antioxidant activity (EC50 of 10.46 ppm) | atlantis-press.comresearchgate.net |

| Various | Survey of structurally related compounds | Identification of structural features important for MAO-A and MAO-B inhibition | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogs of this compound, QSAR studies have been instrumental in identifying the key physicochemical properties that govern their antioxidant potential tiikmpublishing.com.

These studies typically involve calculating a variety of molecular descriptors for a set of compounds with known activities. These descriptors fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (Gap), and the net charges on specific atoms tiikmpublishing.comwalisongo.ac.id. HOMO energy is often correlated with the ability to donate electrons, a key step in antioxidant activity.

Hydrophobic Descriptors: The partition coefficient (log P) is the most common hydrophobic descriptor, explaining the solubility of a compound in biological membranes, which is crucial for reaching its target tiikmpublishing.com.

Steric Descriptors: These relate to the size and shape of the molecule, such as the Balaban index, which can influence how a molecule interacts with a receptor or enzyme active site tiikmpublishing.com.

Through multilinear regression analysis, QSAR models are developed to predict the biological activity (often expressed as IC50 or EC50 values) based on these descriptors tiikmpublishing.com.

One QSAR study on eugenol derivatives identified a model where antioxidant activity (log IC50) was dependent on HOMO energy, the HOMO-LUMO gap, log P, and the Balaban index tiikmpublishing.com. Another study found that the net charges on specific carbon and oxygen atoms, along with HOMO energy and hydration energy, were significant predictors of antioxidant activity walisongo.ac.id.

The table below presents an example of a QSAR equation developed for eugenol derivatives, highlighting the influential descriptors.

| QSAR Model Equation | Significant Descriptors | Correlation Coefficient (R) | Reference |

| Log IC50 = 6.442 + (26.257) HOMO + (9.231) GAP + (0.056) LOGP – (0.433) BALABAN | HOMO energy, HOMO-LUMO Gap, Log P, Balaban Index | 0.973 | tiikmpublishing.com |

| log 1/IC50 = - 3.3026 qC6 - 4.7450 qC7 + 3.2746 qO12 + 0.6326 HOMO - 0.0086 Hydration Energy + 4.8053 | Net charge on C-6, C-7, O-12; HOMO energy; Hydration energy | 1.000 | walisongo.ac.id |

These models serve as predictive tools, enabling the in silico screening of novel, un-synthesized compounds to prioritize those with the highest predicted activity, thereby making the drug discovery process more efficient tiikmpublishing.comwalisongo.ac.id.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide insights into the interactions between a small molecule (ligand) and a biological macromolecule (receptor) at the atomic level. These methods are widely used in drug discovery to predict the binding mode, affinity, and stability of a ligand within the active site of a target protein.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. The process involves sampling a large number of possible conformations of the ligand within the receptor's binding site and scoring them based on their binding energy. For analogs of this compound, docking studies have been used to elucidate their mechanism of action against various enzymes. For instance, docking experiments helped to explain the structure-activity relationship outcomes for eugenol analogs as inhibitors of monoamine oxidase A (MAO-A) and MAO-B nih.gov. Similarly, docking has been applied to investigate the binding of related phenolic compounds to targets like fungal enzymes and anticancer drug targets jbcpm.comnih.gov.

Molecular dynamics simulations provide a more dynamic picture of the ligand-receptor complex over time. By simulating the movements of atoms and molecules, MD can assess the stability of the docked pose, reveal conformational changes in the protein upon ligand binding, and provide a more accurate estimation of binding free energy.

The table below summarizes findings from molecular docking studies on compounds with scaffolds related to this compound.

| Compound/Analog | Protein Target | Key Findings | Reference |

| Eugenol Analogs | Monoamine Oxidase A (MAO-A) | Helped explain SAR for MAO-A inhibition. | nih.gov |

| (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) | Peroxisome proliferator-activated receptor gamma (PPARγ) | MMPP binds directly to the PPARγ ligand-binding domain with an affinity similar to rosiglitazone. | researchgate.net |

| 2-Methoxy-4-vinylphenol (B128420) | LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase) | Showed a high negative docking score (-8.63 Kcal/mol), indicating strong potential binding to this antibacterial target. | mdpi.com |

| Schiff Base from Vanillin Scaffold | Human dihydrofolate reductase (DHFR) | Demonstrated good molecular-level interaction with the anticancer drug target. | nih.gov |

These computational approaches are invaluable for understanding the molecular basis of biological activity and for guiding the design of more potent and selective inhibitors based on the this compound scaffold.

De Novo Compound Design Principles Inspired by the Scaffold

De novo design refers to the computational creation of novel molecular structures with desired properties, starting from scratch or from a basic scaffold. The this compound structure serves as an excellent starting point for de novo design due to its well-defined pharmacophoric features and synthetic accessibility. The core principle is to use the existing knowledge from SAR and computational studies to build new molecules that retain essential interactions with a biological target while possessing novel core structures (chemotypes) nih.gov.

A key strategy related to de novo design is scaffold hopping . This approach aims to replace the central molecular core of a known active compound with a different, structurally distinct core, while preserving the spatial arrangement of key functional groups responsible for biological activity nih.gov. Starting from the this compound scaffold, one could computationally explore replacing the phenyl ring with other aromatic heterocycles (e.g., pyridine, thiophene) or even non-aromatic rings. The goal would be to identify new scaffolds that maintain the critical positioning of the hydroxyl, methoxy, and allyl (or modified alkyl) groups, potentially leading to improved properties such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles nih.gov.

Principles for de novo design inspired by this scaffold include:

Pharmacophore Preservation: Any new design must retain the key pharmacophoric elements identified from SAR studies. For antioxidant activity, this would be the phenolic hydroxyl group and the ortho-methoxy group. For enzyme inhibition, it would be the specific spatial arrangement of hydrogen bond donors, acceptors, and hydrophobic features that interact with the target's active site.

Fragment-Based Growth: Algorithms can "grow" new molecules fragment by fragment, starting from the core scaffold or a key interacting part of it. At each step, fragments are added and scored based on their predicted contribution to binding affinity and drug-like properties.

Computational Screening of Virtual Libraries: Large virtual libraries of compounds can be generated by combinatorially attaching different functional groups to the core scaffold. These libraries can then be rapidly screened in silico using docking and QSAR models to identify the most promising candidates for synthesis.

Exploration of Novel Chemical Space: The ultimate goal is to discover molecules with entirely new core structures that are not obvious from traditional medicinal chemistry approaches. This can overcome limitations of existing scaffolds, such as intellectual property constraints or inherent toxicities nih.gov.

By applying these principles, computational chemists can generate innovative molecular designs that leverage the favorable biological properties of the this compound scaffold to create next-generation therapeutic agents.

Advanced Analytical and Spectroscopic Characterization in Research of 2 Methoxy 4 Methyl 6 Prop 2 En 1 Yl Phenol

High-Resolution Mass Spectrometry for Metabolomic Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in metabolomics, enabling the accurate determination of the elemental composition of a compound and its metabolites. For 2-Methoxy-4-methyl-6-(prop-2-en-1-yl)phenol, with a molecular formula of C11H14O2, the expected exact mass is 178.0994 Da. nih.gov HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure this mass with high precision, typically within a few parts per million (ppm), which is crucial for distinguishing it from other isobaric compounds in complex biological samples.

In metabolomic studies, HRMS coupled with liquid chromatography (LC-HRMS) or gas chromatography (GC-HRMS) allows for the detection and identification of metabolites. The fragmentation patterns observed in the mass spectrum provide structural information. For instance, the mass spectrum of the related compound 2-Methoxy-4-vinylphenol (B128420) shows characteristic fragments that can be used for its identification. nist.gov A similar approach would be used for this compound, where expected fragmentation could involve the loss of a methyl group (-15 Da) or the cleavage of the allyl side chain.

Table 1: Predicted HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C11H14O2 |

| Monoisotopic Mass | 178.09938 u |

| Ionization Mode | ESI+ |

| Adduct | [M+H]+ |

| Calculated m/z | 179.10666 |

| Major Predicted Fragments (m/z) | 163 (loss of CH3), 137 (loss of C3H5) |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 2D NMR, solid-state NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for unambiguous structure elucidation of organic molecules. researchgate.net For this compound, 1D NMR (¹H and ¹³C) provides initial information about the chemical environment of the hydrogen and carbon atoms. nih.govuobasrah.edu.iq

Advanced 2D NMR techniques are employed to assemble the complete molecular structure:

COSY (Correlation Spectroscopy) : Identifies proton-proton (H-H) couplings within the allyl group and on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms, assigning carbons to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two to three bonds, which is key for connecting the functional groups (methoxy, methyl, allyl) to the phenol (B47542) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy) : Provides information about the spatial proximity of protons, helping to confirm the substitution pattern on the aromatic ring. researchgate.netresearchgate.net

While solid-state NMR is less common for this type of molecule unless studying its inclusion in solid matrices or polymers, it can provide insights into the conformation and packing of the molecule in the solid state.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound in CDCl₃

| Atom Position | Predicted ¹H Shift | Predicted ¹³C Shift |

|---|---|---|

| Aromatic-H | 6.6-6.8 | 112-132 |

| Phenolic-OH | ~5.6 | - |

| Allyl-H (CH=CH₂) | 5.9-6.1 | 137 |

| Allyl-H (=CH₂) | 5.0-5.2 | 115 |

| Allyl-H (-CH₂-) | 3.3-3.4 | 39 |

| Methoxy-H (-OCH₃) | ~3.8 | 56 |

| Methyl-H (-CH₃) | ~2.3 | 21 |

| Aromatic-C (Substituted) | - | 120-146 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. nih.govfigshare.com The spectra for this compound would be very similar to that of its well-studied analog, eugenol (B1671780). jetir.orgresearchgate.net

Key expected vibrational modes include:

A broad O-H stretching band for the phenolic hydroxyl group around 3500 cm⁻¹.

Aromatic C-H stretching vibrations just above 3000 cm⁻¹.

Aliphatic C-H stretching from the methyl and allyl groups just below 3000 cm⁻¹.

A C=C stretching vibration for the allyl group's double bond around 1640 cm⁻¹. researchgate.net

Aromatic ring C=C stretching vibrations in the 1450-1610 cm⁻¹ region.

A strong C-O stretching band for the methoxy (B1213986) group around 1270 cm⁻¹. researchgate.net

Raman spectroscopy provides complementary information, particularly for the non-polar C=C bonds in the aromatic ring and allyl group. jetir.org Density Functional Theory (DFT) calculations are often used to assist in the precise assignment of vibrational bands. nih.govijsrst.com

Table 3: Characteristic IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Phenol | O-H stretch | 3550-3500 (broad) | Weak |

| Aromatic Ring | C-H stretch | 3100-3000 | 3100-3000 |

| Aromatic Ring | C=C stretch | 1610, 1515, 1465 | 1610, 1515 |

| Allyl Group | =C-H stretch | 3080 | 3080 |

| Allyl Group | C=C stretch | 1640 | 1640 (strong) |

| Methoxy Group | C-H stretch | 2960, 2840 | 2960, 2840 |

| Methyl Group | C-H stretch | 2930, 2870 | 2930, 2870 |

| Phenolic Ether | Ar-O stretch | 1270 (strong) | Moderate |

Chiroptical Methods for Stereochemical Assignment (if chiral derivatives)

The parent molecule, this compound, is achiral. However, if chiral derivatives are synthesized, for example, through reactions at the allyl double bond (e.g., epoxidation or dihydroxylation), chiroptical methods become essential for assigning the absolute configuration of the newly formed stereocenters. nih.gov

Vibrational Circular Dichroism (VCD) : Measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. VCD is highly sensitive to the conformation and configuration of a chiral molecule. researchgate.net

Electronic Circular Dichroism (ECD) : This technique measures the differential absorption of circularly polarized light in the UV-Vis region. It is particularly useful for molecules containing chromophores, such as the aromatic ring in this compound. ijsrst.com

For both VCD and ECD, experimental spectra are typically compared with spectra predicted from quantum chemical calculations for a known configuration (R or S) to make a definitive stereochemical assignment. researchgate.net

Chromatographic Techniques Coupled with Advanced Detectors (e.g., GC-MS/MS, LC-DAD-HRMS)

For the separation and quantification of this compound from complex mixtures, such as essential oils or biological fluids, chromatographic techniques are paramount.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) : GC is well-suited for volatile and thermally stable compounds like this phenol. Derivatization (e.g., trimethylsilylation) may be used to improve chromatographic behavior. nih.gov Coupling GC with tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for targeted quantification by monitoring specific parent-to-daughter ion transitions. This is crucial for trace-level analysis and minimizing matrix effects. nih.gov

Liquid Chromatography with Diode-Array Detection and High-Resolution Mass Spectrometry (LC-DAD-HRMS) : LC, particularly reversed-phase HPLC, is a versatile alternative. sielc.com A Diode-Array Detector (DAD) provides UV-Vis spectra of the eluting peaks, which aids in identification. Coupling LC to HRMS combines the separation power of LC with the high mass accuracy and sensitivity of HRMS, allowing for confident identification and quantification of the target compound and its non-volatile metabolites in a single run. labmedica.comnih.gov

Table 4: Example Chromatographic Conditions for Analysis

| Technique | Column | Mobile Phase / Carrier Gas | Detection |

|---|---|---|---|

| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometry (EI) |

| LC-DAD-HRMS | C18 reversed-phase | Gradient of water and acetonitrile (B52724) (with formic acid) | DAD and ESI-HRMS |

X-ray Crystallography of Co-crystals or Derivatives

X-ray crystallography provides the most definitive three-dimensional structural information, including precise bond lengths, bond angles, and intermolecular interactions. Since this compound is a liquid or low-melting solid at room temperature, obtaining a single crystal of the pure compound can be challenging.

To overcome this, researchers can form co-crystals with a suitable co-former or synthesize a solid derivative. The resulting crystal can then be analyzed by X-ray diffraction. researchgate.net The crystal structure of eugenol oxidase in a complex with related phenolic compounds has been determined, demonstrating the utility of this technique for understanding molecular interactions. rcsb.org The crystallographic data would reveal the planarity of the benzene (B151609) ring, the conformation of the methoxy and allyl side chains, and how the molecules pack in the solid state, often through hydrogen bonding involving the phenolic hydroxyl group.

Ecological Roles and Environmental Interactions of 2 Methoxy 4 Methyl 6 Prop 2 En 1 Yl Phenol

Potential Non Biological Applications and Material Science Perspectives of 2 Methoxy 4 Methyl 6 Prop 2 En 1 Yl Phenol

Precursor in Polymer Chemistry and Resin Development

The bifunctional nature of 2-Methoxy-4-methyl-6-(prop-2-en-1-yl)phenol, arising from its phenolic hydroxyl group and its terminal allyl group, theoretically positions it as a candidate for polymer synthesis. The allyl group can participate in chain-growth polymerization reactions, while the phenolic moiety can be involved in step-growth polymerization, similar to other phenols used in producing phenolic resins.

While extensive research exists for structurally related lignin-derived monomers like 2-methoxy-4-vinylphenol (B128420) (MVP) as a platform for creating biobased thermoplastics and thermoset polymers, specific studies detailing the polymerization of this compound are not widely documented in the available scientific literature. mdpi.comresearchgate.net The presence of the allyl group, as opposed to a vinyl group, would necessitate different polymerization strategies, potentially leading to polymers with distinct properties such as different cross-linking densities and thermal characteristics. Its application in resin development, for instance, could follow pathways similar to those for eugenol-based resins, where the allyl group is functionalized or directly involved in cross-linking reactions to form thermosetting materials. However, dedicated research on this specific molecule is required to validate its efficacy as a monomer or resin precursor.

Role in Fragrance and Flavor Chemistry (as a chemical intermediate)

In the fragrance and flavor industry, phenolic compounds are crucial as both final ingredients and as intermediates for the synthesis of other aroma chemicals. For example, related compounds like 2-methoxy-4-vinylphenol is a known flavoring agent, and isoeugenol (B1672232) is used to synthesize other valuable fragrance components. thegoodscentscompany.comchemicalbook.comwikipedia.org

Given its structure, this compound could theoretically serve as a chemical intermediate. The reactive allyl and hydroxyl groups offer pathways for chemical modification to produce a variety of derivatives with potentially desirable organoleptic properties. For instance, esterification of the hydroxyl group could yield esters with fruity or floral notes, a common practice in the synthesis of fragrance molecules. Despite this potential, there is a lack of specific information in the public domain confirming its current use as an intermediate in the large-scale production of commercial flavor and fragrance agents.

Antioxidant Additive in Materials Science (e.g., plastics, lubricants)

The phenolic structural motif is the foundation of many widely used antioxidants. The hydroxyl group on the aromatic ring can donate a hydrogen atom to scavenge free radicals, thereby inhibiting oxidative degradation processes. This mechanism is critical for stabilizing materials such as plastics, elastomers, and lubricants against deterioration caused by heat, light, and oxygen.

Derivatives of the related compound eugenol (B1671780) have been synthesized and investigated for their antioxidant properties. researchgate.net Similarly, 2-methoxy-4-methylphenol (B1669609) is noted for its antioxidant capabilities, making it valuable in food and cosmetic applications to prevent oxidation. chemimpex.com Based on these precedents, this compound is expected to exhibit antioxidant activity. The electron-donating methoxy (B1213986) and methyl groups on the aromatic ring could further enhance this property. However, specific studies quantifying its antioxidant efficacy as an additive in materials like plastics or lubricants, or comparing it to commercially available stabilizers, are not readily found in the surveyed literature. Its potential in this area remains largely theoretical pending empirical investigation.

Application in Chemical Sensing or Analytical Technologies

Phenolic compounds can be utilized in the development of chemical sensors and analytical reagents. Their ability to undergo electrochemical oxidation or to form colored complexes with metal ions allows for their detection and quantification. The specific functional groups on this compound could be exploited for selective analytical applications.

For example, the molecule could potentially be electropolymerized onto an electrode surface via its phenolic and allyl functionalities to create a chemically modified electrode for sensing specific analytes. The phenolic hydroxyl group could also serve as a recognition site for certain ions or molecules. While the broader class of phenols has been applied in these areas, there is no specific, documented research in the available literature that details the application of this compound in the design of chemical sensors or as a reagent in analytical technologies.